Z-Val-tyr-OH
Overview
Description
Nα-benzyloxycarbonylvalyltyrosine, commonly referred to as Z-Val-tyr-OH, is a synthetic dipeptide with a molecular weight of 379.44 g/mol and a chemical formula of C21H23NO6 . This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-tyr-OH involves the reaction of Nα-benzyloxycarbonyl-L-tyrosine with N-tert-butoxycarbonyl-L-valine in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . The reaction forms the this compound dipeptide and dicyclohexylurea (DCU), which is removed by filtration .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a combination of chemical and enzymatic methods. For instance, the precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin is synthesized by first preparing the Val-Tyr-OH dipeptide through a novel chemical method involving the preparation of NCA-Val . The linkage of the third amino acid Z-Asp-OMe to Val-Tyr-OH is then completed by an enzymatic method under kinetic control using an industrial alkaline protease alcalase in water-organic cosolvent systems .
Chemical Reactions Analysis
Types of Reactions
Z-Val-tyr-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the tyrosine residue, which can be achieved with Dess–Martin periodinane under mild conditions . This reaction generates a C-terminal peptide fragment bearing the hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1H-indole-2-carboxamide .
Common Reagents and Conditions
Substitution: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) are used for the synthesis of the dipeptide.
Major Products
The major products formed from these reactions include the hyperoxidized tyrosine motif and the intact N-terminal peptide fragment .
Scientific Research Applications
Z-Val-tyr-OH has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Z-Val-tyr-OH involves its role as a building block in peptide synthesis. The tyrosine residue in the compound can undergo oxidation, leading to the formation of various oxidized products that play essential roles in cellular physiology and pathology . The phenol functionality in the side chain of tyrosine allows it to participate in hydrophobic interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Nα-benzyloxycarbonyl-L-tyrosine: A precursor used in the synthesis of Z-Val-tyr-OH.
N-tert-butoxycarbonyl-L-valine: Another precursor used in the synthesis of this compound.
Z-Asp-Val-Tyr-OH: A tripeptide precursor of thymopentin.
Uniqueness
This compound is unique due to its specific combination of valine and tyrosine residues, which allows it to participate in selective peptide cleavage and oxidation reactions . Its ability to undergo hyperoxidation at the tyrosine residue makes it a valuable tool in peptide and protein research .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(24-22(29)30-13-16-6-4-3-5-7-16)20(26)23-18(21(27)28)12-15-8-10-17(25)11-9-15/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLGNDYBRBVBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875383 | |
Record name | L-TYROSINE, N-(N-CARBOXY-L-VALYL)-, N-BENZYL EST | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862-26-0 | |
Record name | L-TYROSINE, N-(N-CARBOXY-L-VALYL)-, N-BENZYL EST | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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